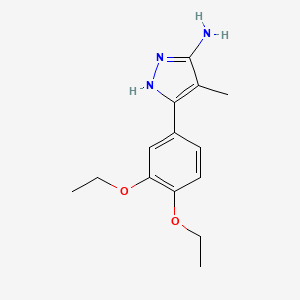

3-(3,4-二乙氧基苯基)-4-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of ATP-competitive kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence has been reported for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is noted for its operational ease, short reaction time, and the fact that isolation and purification of the intermediate are not required . Similarly, the synthesis of Schiff bases derived from pyrazolone compounds involves the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one with various aromatic amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using spectroscopic techniques such as IR, 1H and 13C NMR, and X-ray crystallography. For example, Schiff bases derived from pyrazolone compounds have been characterized using these methods, revealing that they exist in the amine-one tautomeric form in the solid state . Additionally, the crystallographic study of related compounds has provided insights into their conformational differences and tautomeric equilibria .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming complexes with metals or undergoing condensation reactions with other compounds. The Schiff bases mentioned earlier react with copper(II) to form mononuclear octahedral complexes, which have been characterized by analytical and spectroscopic data, including ESR studies . The reactivity of these compounds underlines their potential utility in coordination chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the Schiff bases derived from pyrazolone compounds exhibit a distorted octahedral geometry around the metal ion in their complexes, which is consistent with their magnetic moment measurements and thermal analyses . The crystal structure analyses of related compounds have also revealed details about their density and unit cell parameters, which are important for understanding their solid-state properties .

科学研究应用

合成和结构分析

研究人员已经开发了合成各种吡唑衍生物的方法,包括类似于问题中化合物的衍生物,探索它们的化学结构和性质。Hayvalı等人(2010年)和Wu等人(2010年)进行的研究合成了席夫碱配体和苯并[g]吡唑并[3,4-b]喹啉-5,10-二酮等化合物,并利用光谱和晶体学技术对其进行表征。这些研究为这些化合物的合成途径和结构特征提供了基础知识,突出了它们的多功能性和在材料科学和化学中进一步功能修饰和应用的潜力。

- Hayvalı, Unver, & Svoboda, 2010

- Wu, Ma, Yan, & Yang, 2010该化合物及其衍生物已被用作催化合成反应中的中间体,有助于发展绿色化学实践。例如,Ren等人(2015年)的研究展示了使用基于PEG1000的二阳离子酸性离子液体高效合成苯并[h]吡唑并[3,4-b]喹啉-5,10-二酮的方法,展示了该化合物在促进环境友好合成方法中的作用。

进一步的研究探索了使用吡唑衍生物进行材料的功能修饰。Aly和El-Mohdy(2015年)研究了用胺类化合物(包括吡唑衍生物)修饰聚乙烯醇/丙烯酸水凝胶,增强了材料的热稳定性和生物活性。这项研究表明了在医学和工程应用中开发具有定制属性的新材料的潜在应用。

吡唑衍生物的另一个应用领域是在腐蚀抑制中。Chetouani等人(2005年)证明了双吡唑化合物在抑制纯铁在酸性介质中腐蚀方面的有效性。这项研究为在保护金属和合金免受腐蚀方面使用这类化合物开辟了途径,这在工业过程和材料保护中具有相关性。

- Chetouani, Hammouti, Benhadda, & Daoudi, 2005这些研究共同表明了“3-(3,4-二乙氧基苯基)-4-甲基-1H-吡唑-5-胺”及其衍生物在合成化学和催化到材料科学和腐蚀抑制等各个科学领域中的广泛研究应用。它们的多样功能和性质突显了该化合物的多功能性和在各种科学领域进一步探索的潜力。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)14(15)17-16-13/h6-8H,4-5H2,1-3H3,(H3,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTCZZYNNGCGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(C(=NN2)N)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)